molecular formula C9H14Cl2N2 B2436517 1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride CAS No. 1228879-33-1

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride

Cat. No.: B2436517
CAS No.: 1228879-33-1
M. Wt: 221.13
InChI Key: PCAZLXWBVSSZFU-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 1228879-33-1 . It has gained significant attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular formula of this compound is C9H14Cl2N2. The molecular weight is 221.13 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or scientific literature.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the search results. For comprehensive information, it’s recommended to refer to specific scientific literature or databases.

Scientific Research Applications

Antimalarial Activity

1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride derivatives have been investigated for their antimalarial properties. Rodrigues et al. (2009) synthesized (1H-Pyridin-4-ylidene)amines with lipophilic side chains as potential antimalarials. These compounds exhibited antiplasmodial activity against Plasmodium falciparum strains, suggesting their potential application in antimalarial therapy. Molecular modeling studies indicated that these compounds might bind to the ubiquinol oxidation site of cytochrome bc(1), a crucial enzyme in the electron transport chain of Plasmodium falciparum (Rodrigues et al., 2009).

Heterocyclic Chemistry

The compound has been used as a building block in the synthesis of various heterocyclic compounds. Zapol’skii et al. (2012) utilized nitropolychlorobutadienes as starting materials for various amination and successive heterocyclization products, leading to the formation of highly functionalized heterocycles. These reactions highlight the versatility of this compound in synthesizing complex heterocyclic structures (Zapol’skii et al., 2012).

Synthesis of Pyridines and Tetrahydroquinolines

Yehia et al. (2002) described a one-pot, multi-component process for synthesizing dihydropyrindines and tetrahydroquinolines. The method involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, demonstrating the compound's utility in creating pyridine derivatives (Yehia et al., 2002).

Crystal Structure Analysis

The compound has also been used in crystal structure analysis to understand molecular conformation and non-covalent interactions. For instance, Jia and Peng (2011) synthesized a derivative of this compound and analyzed its crystal structure, highlighting the compound's applications in crystallography and structural chemistry (Jia & Peng, 2011).

Quantum Chemical Calculations

In the field of quantum chemistry, the compound has been used for computational studies. Okuda et al. (2019) performed a DFT study on a pyridin derivative, providing insights into the electronic structure and potential chemical reactivity of these compounds (Okuda et al., 2019).

Properties

IUPAC Name

1-pyridin-4-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(4-1-5-9)8-2-6-11-7-3-8;;/h2-3,6-7H,1,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAZLXWBVSSZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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